[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride
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Overview
Description
[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a benzyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride typically involves the reaction of pyrrolidine derivatives with benzyl halides under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of benzyl chloride to form the benzylated product. The resulting compound is then treated with methanamine under acidic conditions to yield the final product as a hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce fully saturated compounds.
Scientific Research Applications
[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Benzylamine: A compound with a benzyl group attached to an amine, used in organic synthesis.
Methanamine: A simple amine used as a building block in chemical synthesis.
Uniqueness
[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which can confer distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C12H19ClN2 |
---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
[(3S)-1-benzylpyrrolidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10,13H2;1H/t12-;/m0./s1 |
InChI Key |
JPGWSESUXOMZEF-YDALLXLXSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1CN)CC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CN(CC1CN)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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